N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Future Directions
Imidazo[1,2-a]pyridines exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests that “N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” and similar compounds could have potential applications in drug development.
Mechanism of Action
Mode of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole-containing compounds are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Cellular Effects
Imidazole derivatives have been reported to exhibit potent to moderate activity against cancer cell lines such as MCF-7 and HeLa .
Molecular Mechanism
Imidazole derivatives have been reported to demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the G2/M phase suggesting inhibitory of tubulin polymerization, activation of Caspase-3, and inhibition against PI3K/Akt/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
A user report suggests that the effects of a similar compound, N-ethyl zolpidem, seem to plateau after about an hour .
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-3-19(14(21)12-10-18(2)17-16-12)9-11-8-15-13-6-4-5-7-20(11)13/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAPRPOHCSBKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CN(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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